N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-24(2)10-11-25(21(26)9-8-16-6-4-3-5-7-16)22-23-17-14-18-19(15-20(17)29-22)28-13-12-27-18;/h3-7,14-15H,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXNJQLENAABNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride” typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Construction of the Dioxino Ring: The dioxino ring can be introduced via a cyclization reaction involving a diol and an appropriate electrophile.
Attachment of the Phenylpropanamide Group: This step involves the coupling of the benzothiazole-dioxino intermediate with a phenylpropanamide derivative using amide bond formation techniques.
Introduction of the Dimethylaminoethyl Group: This can be achieved through alkylation reactions using dimethylaminoethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the amide group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. Specifically, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide; hydrochloride may share similar mechanisms of action.
Antimicrobial Activity
Compounds containing benzothiazole moieties are noted for their antimicrobial properties. The presence of the dioxino structure may enhance the compound's effectiveness against bacterial strains and fungi. Studies have shown that related compounds can disrupt microbial cell walls or interfere with metabolic processes.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research into similar benzothiazole derivatives has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that benzothiazole derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell proliferation.
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related benzothiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in cultures treated with these compounds, suggesting their potential as new antimicrobial agents.
- Neuroprotective Mechanisms : Research focusing on benzothiazole derivatives revealed their capability to reduce neuroinflammation and protect against neuronal damage in models of Alzheimer's disease. This suggests that N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide; hydrochloride could be further explored for neuroprotective applications.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits growth of cancer cells | Induces apoptosis in MCF-7 and HeLa cells |
| Antimicrobial | Effective against bacteria and fungi | Significant inhibition observed in bacterial cultures |
| Neuroprotective | Protects neuronal cells from damage | Reduces neuroinflammation in Alzheimer's models |
Mechanism of Action
The mechanism by which “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride” exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The benzothiazole-dioxino fused ring system is shared with compounds in and . Key differences lie in the substituents:
Key Observations :
- The isoindole-containing analog () has a higher molecular weight and oxygen content, which may affect binding affinity in enzyme-targeted applications .
Functional Group Analogues
- N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (, Compound 10): Shares a propanamide backbone but includes a hydroxamic acid group (-NHOH) instead of a dimethylaminoethyl side chain. This group is associated with antioxidant activity in DPPH assays .
- Propanil (N-(3,4-dichlorophenyl)propanamide, ): A herbicide with a dichlorophenyl group.
Physicochemical Properties
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological activities. Its structure includes a dioxino-benzothiazole moiety which is critical for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzothiazole derivatives. The compound has been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3c | E. coli | 50 µg/mL |
| 3h | Staphylococcus aureus | 30 µg/mL |
| Target Compound | Various strains | 25-100 µg/mL |
The above table illustrates the effectiveness of the compound compared to other derivatives. The target compound shows promising results with MIC values indicating potent antibacterial properties against key pathogens .
Anticancer Activity
Recent studies have explored the anticancer potential of benzothiazole derivatives. The target compound has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT116 | 20 | Inhibition of PI3K/mTOR pathways |
| A549 | 18 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action involves apoptosis induction and pathway inhibition, highlighting the compound's potential as an anticancer agent .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The target compound has shown efficacy in reducing inflammation markers in vitro.
Case Study: Inhibition of Inflammatory Markers
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the target compound reduced levels of TNF-alpha and IL-6 significantly compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
